molecular formula C10H9FO4 B1294301 Dimethyl 2-fluoroterephthalate CAS No. 5292-47-7

Dimethyl 2-fluoroterephthalate

Cat. No.: B1294301
CAS No.: 5292-47-7
M. Wt: 212.17 g/mol
InChI Key: NCRFSIQSCLJDIC-UHFFFAOYSA-N
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Description

Dimethyl 2-fluoroterephthalate is an organic compound with the molecular formula C10H9FO4. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylmethanol . This compound is used in various chemical processes and research applications due to its unique properties.

Scientific Research Applications

Dimethyl 2-fluoroterephthalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Preparation Methods

Dimethyl 2-fluoroterephthalate can be synthesized through several methods. One common synthetic route involves the esterification of 2-fluoroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 2-fluoroterephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism by which dimethyl 2-fluoroterephthalate exerts its effects involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially affecting pathways involved in chemical and biological processes .

Comparison with Similar Compounds

Dimethyl 2-fluoroterephthalate can be compared with other similar compounds such as:

Properties

IUPAC Name

dimethyl 2-fluorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFSIQSCLJDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200973
Record name Dimethyl 2-fluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5292-47-7
Record name 1,4-Benzenedicarboxylic acid, 2-fluoro-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5292-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-fluoroterephthalate
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Record name Dimethyl 2-fluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-fluoroterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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